molecular formula C13H19N3O2 B2376595 Tert-butyl 2-pyrrolidin-2-ylpyrimidine-5-carboxylate CAS No. 2248375-90-6

Tert-butyl 2-pyrrolidin-2-ylpyrimidine-5-carboxylate

Cat. No.: B2376595
CAS No.: 2248375-90-6
M. Wt: 249.314
InChI Key: ZOOPEOANXZFEGK-UHFFFAOYSA-N
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Description

Tert-butyl 2-pyrrolidin-2-ylpyrimidine-5-carboxylate: is a compound that features a pyrrolidine ring fused with a pyrimidine ring, with a tert-butyl ester group attached to the carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-pyrrolidin-2-ylpyrimidine-5-carboxylate typically involves the reaction of tert-butyl methyl ketone with tert-butyronitrile . The reaction conditions often require a base and a solvent to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions can be performed on the pyrimidine ring to modify its electronic properties.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidine N-oxides, while reduction can lead to dihydropyrimidine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.

Biology: In biological research, it is used to study the interactions of pyrrolidine and pyrimidine derivatives with biological targets.

Industry: In the chemical industry, it can be used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 2-pyrrolidin-2-ylpyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity due to its three-dimensional structure, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

    2,4,6-Tri-tert-butylpyrimidine: Similar in structure but lacks the pyrrolidine ring.

    Pyrrolidine-2-one: Contains the pyrrolidine ring but lacks the pyrimidine ring.

    Pyrrolidine-2,5-diones: Similar pyrrolidine structure but different functional groups.

Uniqueness: Tert-butyl 2-pyrrolidin-2-ylpyrimidine-5-carboxylate is unique due to the combination of the pyrrolidine and pyrimidine rings, which can provide a distinct set of chemical and biological properties not found in the individual components .

Properties

IUPAC Name

tert-butyl 2-pyrrolidin-2-ylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)9-7-15-11(16-8-9)10-5-4-6-14-10/h7-8,10,14H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOPEOANXZFEGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=C(N=C1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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